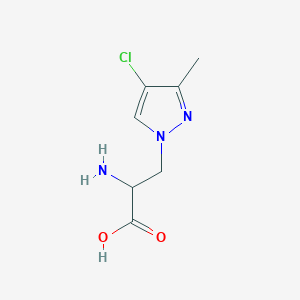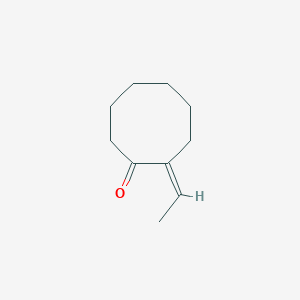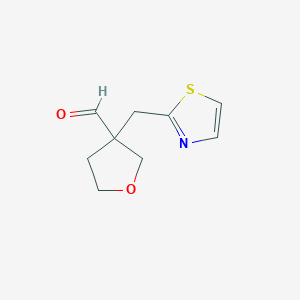
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both thiazole and oxolane rings. The molecular formula of this compound is C₉H₁₁NO₂S, and it has a molecular weight of 197.25 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of thiazole derivatives with oxolane-3-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring is known to interact with various biological targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds with diverse biological activities.
Oxolane: A five-membered ring containing oxygen, commonly found in various organic compounds.
Uniqueness
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the combination of thiazole and oxolane rings in its structure. This combination imparts specific chemical and biological properties that are not observed in compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-6-9(1-3-12-7-9)5-8-10-2-4-13-8/h2,4,6H,1,3,5,7H2 |
Clave InChI |
MNWQKTWSEIINBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CC2=NC=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


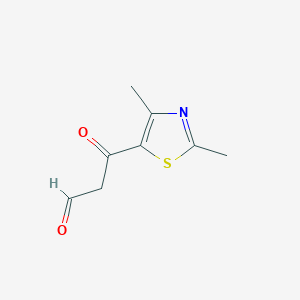
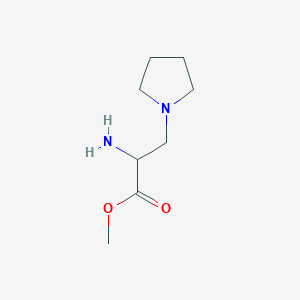
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
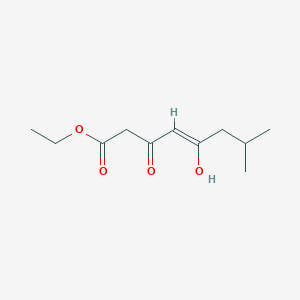
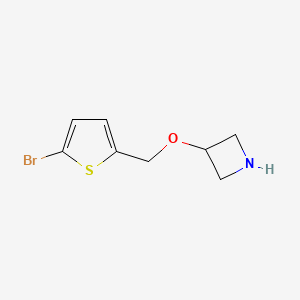

![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
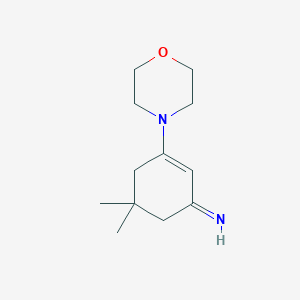
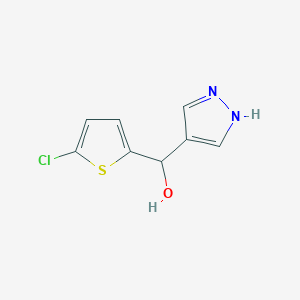
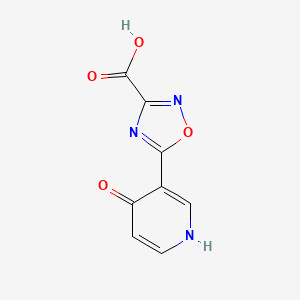
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
